2-(3-Aminophenyl)propanoic acid hydrochloride
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Overview
Description
2-(3-Aminophenyl)propanoic acid hydrochloride is an organic compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol . It is a hydrochloride salt form of 2-(3-aminophenyl)propanoic acid, which is characterized by the presence of an amino group attached to a phenyl ring and a propanoic acid moiety. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-nitrobenzaldehyde.
Reduction: The nitro group in 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Formation of Propanoic Acid Moiety: The resulting 3-aminobenzaldehyde is then subjected to a Grignard reaction with ethylmagnesium bromide to form 2-(3-aminophenyl)propan-1-ol.
Oxidation: The alcohol group in 2-(3-aminophenyl)propan-1-ol is oxidized to a carboxylic acid group using an oxidizing agent such as potassium permanganate, resulting in 2-(3-aminophenyl)propanoic acid.
Hydrochloride Formation: Finally, the 2-(3-aminophenyl)propanoic acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Bulk Synthesis: Utilizing large reactors for the reduction, Grignard reaction, and oxidation steps.
Purification: Employing techniques such as crystallization and recrystallization to obtain high-purity product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Amides, sulfonamides.
Scientific Research Applications
2-(3-Aminophenyl)propanoic acid hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-aminophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-(3-Aminophenyl)propanoic acid: Similar structure but lacks the hydrochloride salt form.
4-Aminophenylacetic acid: Contains an amino group attached to a phenyl ring with an acetic acid moiety.
3-(Methylamino)propanoic acid: Contains a methylamino group instead of an amino group.
Uniqueness
2-(3-Aminophenyl)propanoic acid hydrochloride is unique due to its specific combination of an amino group, phenyl ring, and propanoic acid moiety, along with the hydrochloride salt form. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research applications .
Properties
IUPAC Name |
2-(3-aminophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6(9(11)12)7-3-2-4-8(10)5-7;/h2-6H,10H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLZNQBBNYGASV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955556-71-4 |
Source
|
Record name | 2-(3-aminophenyl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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